4-(Cyclohexylmethyl)-3-hydroxy-N-methylbenzamide
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Overview
Description
4-(Cyclohexylmethyl)-3-hydroxy-N-methylbenzamide is an organic compound that features a benzamide core with a cyclohexylmethyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with methylamine under basic conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(Cyclohexylmethyl)-3-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylmethyl)-3-hydroxybenzamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
4-(Cyclohexylmethyl)-N-methylbenzamide: Lacks the hydroxyl group, which may influence its reactivity and interaction with biological targets.
3-Hydroxy-N-methylbenzamide: Lacks the cyclohexylmethyl group, which may reduce its lipophilicity and membrane permeability.
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclohexylmethyl group enhances its lipophilicity, while the hydroxyl and amide groups provide opportunities for hydrogen bonding and other interactions with biological molecules.
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-16-15(18)13-8-7-12(14(17)10-13)9-11-5-3-2-4-6-11/h7-8,10-11,17H,2-6,9H2,1H3,(H,16,18) |
InChI Key |
XUGRNWSNOTZJMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
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